Methyl 7-(4-(dimethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
The compound is a triazolopyrimidine derivative featuring a 4,7-dihydro core, a methyl group at position 5, a methyl ester at position 6, and a 4-(dimethylamino)phenyl substituent at position 5. Triazolopyrimidines are recognized for their versatility in medicinal chemistry, with applications ranging from antimicrobial agents to CNS modulators .
Properties
IUPAC Name |
methyl 7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-10-13(15(22)23-4)14(21-16(19-10)17-9-18-21)11-5-7-12(8-6-11)20(2)3/h5-9,14H,1-4H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIANFKJIUWWRND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)N(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are neuroprotective and anti-neuroinflammatory agents . It has been shown to have promising properties in these areas. The compound interacts with ATF4 and NF-kB proteins , which play crucial roles in neuroprotection and anti-inflammation.
Mode of Action
The compound interacts with its targets, leading to the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. This interaction results in a reduction in the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Biochemical Pathways
The compound affects the ER stress, apoptosis, and the NF-kB inflammatory pathway . By inhibiting these pathways, the compound exhibits its neuroprotective and anti-inflammatory properties.
Result of Action
The compound’s action results in significant anti-neuroinflammatory properties and promising neuroprotective activity . Specifically, it inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells and reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Biological Activity
Methyl 7-(4-(dimethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C16H19N5O2
- Molecular Weight : 313.361 g/mol
- IUPAC Name : this compound
The compound features a triazole-pyrimidine core structure, which is known for its pharmacological versatility. The presence of a dimethylamino group enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Research has demonstrated that compounds containing the triazolo-pyrimidine scaffold exhibit promising anticancer properties. For instance:
- A study reported that derivatives of triazolo-pyrimidines have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 6.2 μM to 43.4 μM .
- The compound's structural modifications can lead to enhanced activity against specific cancer types, indicating the importance of the dimethylamino substituent in modulating biological responses.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of triazole derivatives:
- Compounds similar to this compound have been tested against pathogenic bacteria and fungi. Results indicated significant antibacterial activity compared to standard antibiotics like chloramphenicol .
Anti-inflammatory Effects
Triazole derivatives are also being investigated for their anti-inflammatory properties:
- Research suggests that certain triazole compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory pathways . These findings suggest potential therapeutic applications in treating inflammatory diseases.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors:
- Formation of the Triazole Ring : The initial step often includes cyclization reactions involving hydrazones or related compounds.
- Pyrimidine Modification : Subsequent steps involve functionalization of the pyrimidine ring to introduce various substituents.
- Final Esterification : The final product is obtained through esterification processes using methyl carboxylates.
Case Studies
Several case studies illustrate the biological efficacy of this compound:
- A study conducted on a series of triazole derivatives found that modifications at the phenyl ring significantly affected their anticancer activity against MCF-7 cells .
- Another investigation into the anti-inflammatory properties of related compounds demonstrated a reduction in edema in animal models when treated with these triazole derivatives .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The dimethylamino group in the target compound contrasts with nitro () or trifluoromethyl () substituents, which are electron-withdrawing. This difference impacts electronic distribution, solubility, and receptor interactions.
- Solubility : Carboxamide derivatives (e.g., ) exhibit higher polarity than carboxylate esters, while methoxy groups () improve water solubility.
- Thermal Stability : Compounds with nitro groups () show higher melting points (~275°C), likely due to strong intermolecular interactions.
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Condition | Solvent System | Catalyst | Yield (%) | Recyclability |
|---|---|---|---|---|
| Reflux in H₂O/EtOH | H₂O:EtOH (1:1) | TMDP | 92 | 5 cycles |
| Molten TMDP at 65°C | TMDP (neat) | TMDP | 92 | 5 cycles |
Advanced: How can structural contradictions in NMR data for triazolopyrimidine derivatives be resolved during characterization?
Answer:
Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) often arise from tautomerism or dynamic conformational changes. To address this:
- Variable Temperature NMR : Conduct experiments at different temperatures (e.g., 25°C to −40°C) to observe dynamic effects and identify dominant tautomers .
- X-ray Crystallography : Resolve ambiguities by determining the solid-state structure. For example, X-ray data confirmed the fused triazole-pyrimidine core and substituent orientations in related analogs .
- 2D NMR Techniques : Use HSQC and HMBC to assign proton-carbon correlations, distinguishing between regioisomers .
Basic: What analytical techniques are essential for confirming the molecular structure of this compound?
Answer:
- NMR Spectroscopy : and NMR (400 MHz) identify substituents (e.g., dimethylamino phenyl protons at δ 2.8–3.2 ppm and ester carbonyl at δ 165–170 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H] peak at m/z ~388) .
- Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/O percentages .
Advanced: How can solvent polarity and catalyst choice impact regioselectivity in triazolopyrimidine synthesis?
Answer:
Regioselectivity (e.g., 5-methyl vs. 7-methyl substitution) is influenced by:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at specific positions, while ethanol/water mixtures stabilize intermediates through hydrogen bonding .
- Catalyst Design : TMDP’s dual Lewis acid/base sites direct regioselectivity by stabilizing transition states. Piperidine analogs may alter pathways due to weaker basicity .
- Case Study : Switching from ethanol to acetic acid increased 5-methyl derivative yields by 20% in a related triazolopyrimidine synthesis .
Basic: What biological screening methodologies are used to evaluate this compound’s pharmacological potential?
Answer:
- Antiproliferative Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC values <10 μM indicate high activity .
- Kinase Inhibition Studies : Use fluorescence-based assays to measure inhibition of kinases (e.g., EGFR, VEGFR) linked to triazolopyrimidine moieties .
- Microbiological Screening : Assess antibacterial activity via broth microdilution (MIC values) against Gram-positive pathogens like Enterococcus faecium .
Advanced: How can researchers optimize catalyst recyclability in triazolopyrimidine synthesis?
Answer:
- Liquid-Liquid Separation : After reaction completion, TMDP is recovered via aqueous extraction and reused without purification, maintaining >90% activity over 5 cycles .
- Thermogravimetric Analysis (TGA) : Monitor TMDP’s thermal stability (decomposition >250°C) to ensure no degradation during recycling .
- Leaching Tests : ICP-MS analysis confirms no metal contamination (e.g., from catalysts), critical for pharmaceutical-grade synthesis .
Basic: What computational tools aid in predicting the compound’s reactivity and binding affinity?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Docking (AutoDock Vina) : Simulate interactions with biological targets (e.g., FcRn receptor) using X-ray crystallographic data from analogs .
- QSAR Models : Correlate substituent effects (e.g., electron-donating dimethylamino group) with bioactivity using regression analysis .
Advanced: How do steric and electronic effects of substituents influence the compound’s stability?
Answer:
- Steric Effects : Bulky groups (e.g., propyl at position 5) reduce hydrolysis susceptibility by shielding the ester moiety .
- Electronic Effects : Electron-withdrawing groups (e.g., chloro) on the phenyl ring decrease electron density at the triazole N-atoms, enhancing oxidative stability .
- Accelerated Stability Testing : Expose derivatives to 40°C/75% RH for 4 weeks; HPLC tracks degradation products (e.g., hydrolysis to carboxylic acid) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
